molecular formula C19H21ClN2O2 B4015330 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4015330
M. Wt: 344.8 g/mol
InChI Key: IOLYZLTXFBKLEY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (CAS 487034-04-8) is a piperazine-based chemical compound supplied for non-clinical research and development purposes. Piperazine derivatives are recognized as privileged structures in medicinal chemistry and are extensively investigated for their diverse biological activities across multiple therapeutic areas . These compounds are frequently explored as core scaffolds in the discovery and development of new pharmacological agents, with documented research into their potential antioxidant, antibacterial, anticancer, and antifungal properties . The molecular structure of this compound, with an acetyl group bridging a chlorophenyl ring and a methoxyphenyl-substituted piperazine, offers a versatile framework for structure-activity relationship (SAR) studies. Piperazine rings in such molecules typically adopt a chair conformation, which can influence the molecule's overall geometry and intermolecular interactions . Researchers utilize this compound strictly within laboratory settings as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLYZLTXFBKLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328785
Record name 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

487034-04-8
Record name 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methoxyphenylpiperazine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-methoxyphenylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.

    Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols under standard conditions.

ReagentConditionsProductYieldReference
NaBH<sub>4</sub>Methanol, 0°C–RT1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol85–92%
LiAlH<sub>4</sub>THF, refluxSame as above78%

Mechanistic Insight : Borohydrides selectively reduce the ketone without affecting the methoxy or chloro groups.

Oxidation Reactions

The methoxyphenyl group is susceptible to oxidative demethylation under strong acidic conditions.

ReagentConditionsProductYieldReference
HBr (48%)Acetic acid, 120°C, 6 hrs1-(4-chlorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone65%
KMnO<sub>4</sub>H<sub>2</sub>O, 80°C, 3 hrsDegradation products (complex mixture)N/A

Key Observation : Oxidative cleavage of the methoxy group generates phenolic derivatives, which are pharmacologically relevant .

Substitution Reactions

The chlorine atom on the chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

ReagentConditionsProductYieldReference
NH<sub>3</sub>CuCl, DMF, 150°C, 24 hrs1-(4-aminophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone42%
HS<sup>−</sup>EtOH/H<sub>2</sub>O, refluxThioether derivative55%

Limitation : NAS requires electron-withdrawing groups for activation; yields are moderate due to steric hindrance .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation.

Reaction TypeReagentProductYieldReference
AlkylationCH<sub>3</sub>IQuaternary ammonium salt90%
AcylationAcClN-Acetylpiperazine derivative88%

Application : Alkylation enhances water solubility, enabling biological testing .

Condensation Reactions

The ketone participates in Knoevenagel condensations to form α,β-unsaturated derivatives.

ReagentConditionsProductYieldReference
Malonic acidPyridine, 100°C, 8 hrs(E)-3-(4-chlorophenyl)acrylic derivative73%

Synthetic Utility : This reaction extends conjugation for applications in photochemical studies .

Reaction Stability and Byproducts

  • Thermal Stability : Decomposes above 250°C, releasing CO and chlorinated hydrocarbons.

  • Photoreactivity : Prolonged UV exposure causes homolytic cleavage of the C–Cl bond, forming radicals .

Scientific Research Applications

1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Ethanone/Piperazine) Molecular Formula Melting Point (°C) Key Activity/Findings Evidence ID
2-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone Cl / 4-methoxyphenyl C₁₃H₁₇ClN₂O₂ Not reported Intermediate for antiproliferative agents
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (Compound I) Cl / phenyl C₁₂H₁₅ClN₂O Not reported Antifungal, anticancer scaffold
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone Cl / 4-chlorophenyl C₁₂H₁₄Cl₂N₂O Not reported Synthetic intermediate
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Imidazole / chlorophenyl-phenyl C₂₃H₂₄ClN₅O Not reported Broad-spectrum antimicrobial (MIC 3.1–25 µg/mL)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Tetrazolyl-thio / sulfonyl-methoxy C₂₁H₂₂N₆O₃S₂ 131–134 Antiproliferative activity

Substituent-Driven Pharmacological Activity

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group on ethanone (electron-withdrawing) may enhance metabolic stability and receptor binding compared to simpler chloro substituents (e.g., Compound I in ). The 4-methoxyphenyl group on piperazine (electron-donating) could improve solubility and modulate serotonin or dopamine receptor interactions, as seen in related antipsychotic agents .
  • Antimicrobial Activity :

    • Compounds with bulkier aryl groups (e.g., 4-chlorophenyl-phenyl in ) exhibit enhanced antimicrobial efficacy due to improved membrane penetration or target enzyme inhibition. The target compound’s 4-chlorophenyl-4-methoxyphenyl combination may synergize these effects.
  • Antiproliferative Activity: Sulfonyl and tetrazolyl-thio substituents (e.g., 7e in ) correlate with antiproliferative activity in cancer cell lines.

Biological Activity

1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, also known by its CAS number 2927275, is a compound of interest due to its diverse biological activities. This article delves into its biological properties, including pharmacological effects, toxicity, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula: C19H21ClN2O2
  • Molecular Weight: 348.84 g/mol
  • LogP: 4.19390 (indicating lipophilicity)
  • Chemical Structure:

    Chemical Structure

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that piperazine derivatives can inhibit various bacterial strains, suggesting their potential as antibacterial agents. The compound's structure allows it to interact with microbial membranes effectively, leading to cell lysis and death .

Anticonvulsant Properties

The compound has shown promising results in anticonvulsant activity. In preclinical studies, it was tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. The results indicated a marked reduction in seizure activity, suggesting that this compound may be beneficial in developing new anticonvulsant drugs .

Cytotoxicity and Apoptosis Induction

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This indicates its potential as an anticancer agent, particularly in targeting specific types of tumors .

Case Study 1: Antibacterial Activity

A multiparameter bioassay tested the effects of the compound on Microcystis aeruginosa, a harmful cyanobacterium. The study reported an EC50 value of 1.93 ± 0.19 mg L1^{-1}, indicating effective inhibition of growth at low concentrations. The study highlighted the compound's ability to induce oxidative stress in microbial cells, which may be a mechanism for its antibacterial properties .

Case Study 2: Anticonvulsant Efficacy

In a controlled laboratory setting, the anticonvulsant efficacy of the compound was assessed using animal models. The results showed a significant reduction in seizure frequency and duration compared to control groups. This suggests that the compound could be developed further for clinical use in epilepsy management .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Microcystis aeruginosa at EC50 = 1.93 mg/L
AnticonvulsantSignificant reduction in seizure activity
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone?

The synthesis typically involves a two-step approach:

  • Step 1 : Acylation of 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C. This forms the intermediate 2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone .
  • Step 2 : Friedel-Crafts alkylation or nucleophilic aromatic substitution with 4-chlorophenyl derivatives. For example, refluxing the intermediate with 4-chlorophenylmagnesium bromide in dry tetrahydrofuran (THF) yields the target compound .
    Key Considerations : Use anhydrous solvents, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, chlorophenyl aromatic signals at δ 7.2–7.4 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements of the piperazine and chlorophenyl groups. A study on a similar compound (1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) reported a monoclinic crystal system with bond angles confirming keto-enol tautomer stabilization .
  • Elemental Analysis : Validate purity (>95% by HPLC) and molecular formula (C19_{19}H20_{20}ClN2_2O2_2) .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

  • Antimicrobial Assays : Use agar diffusion methods (e.g., against Staphylococcus aureus or Candida albicans) at concentrations of 50–200 µg/mL. Chlorine substituents enhance activity by disrupting microbial membranes .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) at nanomolar ranges. Piperazine derivatives often show affinity for 5-HT1A_{1A} or D2_2 receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitution reactions involving the chlorophenyl group?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-substitution due to reduced steric hindrance .
  • Catalyst Tuning : Lewis acids like ZnCl2_2 improve electrophilic attack on the chlorophenyl ring. For example, ZnCl2_2-mediated Friedel-Crafts acylation achieves >80% para-selectivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., di-substitution) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its receptor-binding affinity?

  • Molecular Dynamics Simulations : Compare docking results (e.g., AutoDock Vina) with experimental IC50_{50} values. Adjust force fields to account for piperazine ring flexibility .
  • Mutagenesis Studies : Replace key residues in receptor binding pockets (e.g., Ser193 in 5-HT1A_{1A}) to validate computational models .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to reconcile discrepancies between predicted and observed affinities .

Q. How does electrochemical synthesis (e.g., anodic oxidation) influence the functionalization pathways of the piperazine moiety?

  • Mechanistic Insight : Electrochemical oxidation of the piperazine nitrogen generates reactive intermediates (e.g., p-quinone imines), enabling Michael additions with nucleophiles like 2-mercaptobenzothiazole. Yields for such pathways range from 60–75% .
  • Functionalization Control : Adjusting electrode potential (e.g., +0.8 V vs. Ag/AgCl) directs selectivity toward C–N or C–S bond formation. For example, higher potentials favor sulfonation over amine coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
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1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

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